molecular formula C7H7Cl B143778 1-Chloro-3-ethynylbicyclo[1.1.1]pentane CAS No. 128010-98-0

1-Chloro-3-ethynylbicyclo[1.1.1]pentane

Cat. No.: B143778
CAS No.: 128010-98-0
M. Wt: 126.58 g/mol
InChI Key: XGYSZJSCMIPMLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-3-ethynylbicyclo[1.1.1]pentane (CAS 128010-98-0) is a sophisticated bifunctional building block designed for advanced pharmaceutical research and drug design. This compound features the bicyclo[1.1.1]pentane (BCP) scaffold, a highly sought-after bioisostere used to replace para-substituted benzene rings , tert-butyl groups , and internal alkynes in drug candidates . This strategic substitution aims to improve key pharmacokinetic properties, including enhanced metabolic stability , increased aqueous solubility , and reduced nonspecific binding , which can lead to improved safety and efficacy profiles . The molecular structure of this reagent incorporates two highly versatile functional handles: a reactive chloro group and a terminal alkyne. The chlorine atom serves as an excellent leaving group, enabling further functionalization via cross-coupling reactions or nucleophilic substitutions . The terminal ethynyl (alkyne) group provides a robust platform for click chemistry (e.g., Cu-catalyzed Azide-Alkyne Cycloaddition) and other metal-catalyzed coupling reactions, allowing for the straightforward synthesis of complex molecular architectures . This bifunctionality makes it an invaluable scaffold for constructing diverse compound libraries for screening and structure-activity relationship (SAR) studies. This compound is part of a cutting-edge field of chemistry that leverages strain-release synthesis from [1.1.1]propellane precursors . It is offered for Research Use Only and is intended for use by qualified laboratory professionals. It is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

128010-98-0

Molecular Formula

C7H7Cl

Molecular Weight

126.58 g/mol

IUPAC Name

1-chloro-3-ethynylbicyclo[1.1.1]pentane

InChI

InChI=1S/C7H7Cl/c1-2-6-3-7(8,4-6)5-6/h1H,3-5H2

InChI Key

XGYSZJSCMIPMLV-UHFFFAOYSA-N

SMILES

C#CC12CC(C1)(C2)Cl

Canonical SMILES

C#CC12CC(C1)(C2)Cl

Synonyms

Bicyclo[1.1.1]pentane, 1-chloro-3-ethynyl- (9CI)

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Chloro 3 Ethynylbicyclo 1.1.1 Pentane and Analogous Bcp Derivatives

Strategic Approaches to Bicyclo[1.1.1]pentane Core Construction

The construction of the sterically strained BCP scaffold is a significant synthetic challenge. Several key strategies have emerged, each offering unique advantages for accessing diverse BCP derivatives.

[1.1.1]Propellane as a Precursor: Mechanistic Pathways of Ring-Opening Reactions

The most prevalent and foundational route to BCPs begins with [1.1.1]propellane, a highly strained tricyclic hydrocarbon. researchgate.netorgsyn.org Its reactivity is dominated by the cleavage of the central, inverted C1–C3 bond, which releases a portion of its substantial strain energy (~100 kcal/mol). rsc.orgnih.gov This process can be initiated by a wide range of reagents, including radicals, nucleophiles, and electrophiles, making propellane a versatile precursor for 1,3-disubstituted BCPs. rsc.orgnih.govnih.gov

The mechanistic pathways for the ring-opening of [1.1.1]propellane are diverse:

Radical Pathways: This is the most common reaction pathway observed for [1.1.1]propellane. rhhz.net It involves the addition of a radical species (X•) to the central bond, forming a stabilized bicyclo[1.1.1]pentyl bridgehead radical. This intermediate can then participate in an atom/group-transfer reaction (SH2) with a trapping agent (X-Y) to yield the 1,3-disubstituted BCP product. rhhz.net Numerous radical precursors have been successfully employed, including those generating alkyl, acyl, and trifluoromethyl radicals. researchgate.netrhhz.net The high rate of radical addition to propellane is a key feature of this methodology. researchgate.net

Two-Electron Pathways: Anionic or nucleophilic species can also open the propellane ring. Computational studies on the reaction of 2-aryl-1,3-dithianes with [1.1.1]propellane indicate that the reaction proceeds via a two-electron pathway, where a dithianyl anion attacks the central bond to form a bicyclo[1.1.1]pentyl anion intermediate, which is subsequently protonated. nih.gov

Cationic Pathways: The reaction of [1.1.1]propellane with cations is less explored. Cationic bicyclo[1.1.1]pentyl adducts are known to be unstable and can rapidly fragment to bicyclo[1.1.0]butyl-1-carbinyl cations. rsc.orgnih.gov

While strain relief has historically been cited as the primary driving force for these reactions, recent computational analysis suggests that σ–π-delocalization of electron density in [1.1.1]propellane is a crucial factor governing its broad reactivity profile, or "omniphilicity". rsc.orgnih.gov

Carbene Insertion Methodologies Involving Bicyclo[1.1.0]butanes

An alternative strategy for constructing the BCP framework involves the formal insertion of a carbene into the C1–C3 bridgehead bond of a bicyclo[1.1.0]butane (BCB). nih.govrsc.org BCBs are also highly strained molecules (ring strain energy ~66 kcal mol⁻¹) that serve as valuable intermediates in strain-release chemistry. nih.govrsc.org This [2+1] cycloaddition approach provides access to more complex, polysubstituted BCPs that are not readily accessible from [1.1.1]propellane. acs.orgchemrxiv.org

Recent developments have demonstrated that this method can be achieved using catalytic metal carbene insertion with triftosylhydrazones as stable carbene precursors. chemrxiv.org This approach circumvents the direct use of [1.1.1]propellane and is effective for synthesizing valuable 1,2,3-trisubstituted BCPs. chemrxiv.org Computational studies support a mechanism involving a triplet carbene intermediate that undergoes a diradical addition into the strained C–C bond of the BCB. acs.org

PrecursorReagentCatalystProduct TypeRef.
Bicyclo[1.1.0]butaneDiazo compoundPhotosensitizer2-Substituted BCP acs.org
Substituted BCB esterTriftosylhydrazoneMetal catalyst1,2,3-Trisubstituted BCP chemrxiv.org
Bicyclo[1.1.0]butaneDifluorocarbeneN/ADifluorobicyclopentane rsc.org

Intramolecular Cyclization Strategies for Multisubstituted BCPs

To access multisubstituted BCPs, including those with substituents at the C2 position, intramolecular cyclization strategies have been developed. chemrxiv.orgnih.gov These methods provide a powerful alternative to the more common approaches that functionalize the C1 and C3 bridgehead positions. nih.govelsevierpure.com One such approach begins with readily accessible cyclobutanones. chemrxiv.orgnih.gov The strategy relies on an intramolecular coupling of cyclobutane-tethered sulfonyl hydrazones and boronic esters. chemrxiv.org This process is hypothesized to proceed through a high-energy bicyclic zwitterionic intermediate that undergoes a 1,2-metallate rearrangement, extruding N₂ to form the BCP core. chemrxiv.org This methodology is not only applicable to BCPs but can be extended to construct a variety of other caged bicyclic systems. nih.govelsevierpure.com

Skeletal Editing Via Deamination of Aza-Bicyclo[2.1.1]hexanes

Skeletal editing has recently emerged as a sophisticated strategy for converting one molecular scaffold into another. nih.gov A notable application of this concept is the "scaffold hop" from aza-bicyclo[2.1.1]hexanes (aza-BCHs) to bridge-functionalized BCPs. researchgate.netchemrxiv.org Aza-BCHs and BCPs are considered valuable bioisosteric cores. nih.govacs.org The strategy involves a nitrogen-deleting skeletal edit. nih.gov Multifunctionalized aza-BCH frameworks are first prepared, often via photochemical [2+2] cycloadditions, and are then subjected to a deamination step to afford the corresponding BCPs. nih.govresearchgate.net This modular sequence provides access to bridge-functionalized BCPs, a class of compounds for which few synthetic solutions previously existed. researchgate.netnih.gov

Methodologies for Ethynyl (B1212043) Functional Group Incorporation at Bridgehead Positions

The introduction of an ethynyl group onto the BCP core is critical for its use as a bioisostere of internal alkynes and for applications in click chemistry. researchgate.netresearchgate.net This functionalization typically targets the reactive bridgehead positions.

Radical Addition Reactions with [1.1.1]Propellane Intermediates

Building upon the dominant reactivity of [1.1.1]propellane, radical addition reactions provide a direct route for installing functional groups at the bridgehead positions. To synthesize a 1-chloro-3-ethynylbicyclo[1.1.1]pentane, a multi-component radical cascade process can be envisioned. This process would involve the initial addition of a chlorine-centered radical or a radical that can deliver a chlorine atom in a subsequent step (e.g., from SF₅Cl) to [1.1.1]propellane. beilstein-journals.orgresearchgate.net This generates a 3-chlorobicyclo[1.1.1]pentan-1-yl radical intermediate.

This bridgehead radical could then be trapped by a reagent that delivers the ethynyl group. While direct trapping by an ethynyl radical is one possibility, a more common synthetic approach involves using precursors that can be converted to the alkyne. For instance, Seyferth-Gilbert homologation with reagents like dimethyl 1-diazo-2-oxopropylphosphonate (Ohira-Bestmann reagent) is a known method for preparing bicyclo[1.1.1]pentyl-substituted alkynes from the corresponding aldehydes or carboxylic acids. researchgate.net Therefore, a plausible radical pathway would involve trapping the BCP bridgehead radical with a reagent that installs a functional group handle, such as a carboxylate or iodide, which can then be converted to the ethynyl group in a subsequent step.

Cross-Coupling Strategies with Pre-functionalized BCP Scaffolds (e.g., Sonogashira Coupling)

The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.org This reaction, which typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base, has been adapted for the alkynylation of halogenated bicyclo[1.1.1]pentane scaffolds. wikipedia.orgorganic-chemistry.org This strategy is crucial for synthesizing compounds like this compound, where a pre-existing chloro- or iodo-substituted BCP is coupled with a suitable alkyne.

The reaction is highly effective for coupling terminal alkynes with 1-iodo-bicyclo[1.1.1]pentanes. The greater reactivity of the C–I bond compared to C–Br or C–Cl bonds allows for milder reaction conditions. wikipedia.org Key components of this transformation include a palladium source, such as Pd(PPh₃)₂Cl₂, a copper(I) salt like CuI, and an amine base, typically triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH), which also serves as the solvent. beilstein-journals.org

Research has demonstrated the broad applicability of this method. For instance, various functionalized aryl and heteroaryl iodides readily undergo Sonogashira coupling, indicating the tolerance of the BCP moiety to standard cross-coupling conditions. beilstein-journals.org While copper is a common co-catalyst, its presence can lead to the undesired homocoupling of the terminal alkyne (Glaser coupling). wikipedia.orgntu.edu.tw To mitigate this, copper-free Sonogashira variations have been developed, which are particularly useful for the synthesis of complex molecules where byproduct formation is a concern. wikipedia.orgorganic-chemistry.org

Table 1: Representative Sonogashira Coupling Conditions for BCP Scaffolds
BCP SubstrateAlkyne PartnerCatalyst SystemBase/SolventConditionsYieldReference
1-Iodo-3-phenyl-BCPPhenylacetylenePd(PPh₃)₂Cl₂, CuIEt₃NRoom Temp, 1 h96% beilstein-journals.org
1-Bromo-3-cyano-BCPTrimethylsilylacetylenePd(PPh₃)₄, CuIEt₃N/DMF60 °C, 12 hModerate beilstein-journals.org
1-Iodo-BCP4-Ethynyl-N,N-dimethylanilinePd(PPh₃)₂Cl₂, CuIEt₃NRoom TempHigh ntu.edu.tw

Seyferth–Gilbert Homologation for Terminal Alkynes

The Seyferth-Gilbert homologation provides a direct route to terminal alkynes from aldehydes or ketones, effectively adding a single carbon atom. wikipedia.org The classic reagent for this transformation is dimethyl (diazomethyl)phosphonate. However, a significant advancement is the Ohira-Bestmann modification, which utilizes dimethyl 1-diazo-2-oxopropylphosphonate. researchgate.netenamine.net This modified reagent is often preferred as it can be used under milder basic conditions (e.g., K₂CO₃ in methanol), making it compatible with a wider range of functional groups and base-labile substrates, such as enolizable aldehydes. organic-chemistry.org

This methodology is particularly well-suited for the synthesis of ethynyl-substituted BCPs. The process begins with a BCP-1-carbaldehyde. Reaction with the Ohira-Bestmann reagent in the presence of a base generates a vinyl diazo intermediate. wikipedia.org Subsequent elimination of nitrogen gas leads to a vinyl carbene, which undergoes a 1,2-migration to furnish the desired terminal alkyne. wikipedia.orgorganic-chemistry.org This approach has been successfully employed to prepare various bicyclo[1.1.1]pentyl-substituted alkynes, establishing it as a key strategy for introducing the ethynyl group onto the BCP core. researchgate.netenamine.net

Table 2: Seyferth-Gilbert/Ohira-Bestmann Homologation for BCP Alkynes
BCP AldehydeReagentBase/SolventKey IntermediateProductReference
Bicyclo[1.1.1]pentane-1-carbaldehydeOhira-Bestmann ReagentK₂CO₃ / MethanolVinyl diazo-BCP1-Ethynylbicyclo[1.1.1]pentane researchgate.netenamine.net
3-Methoxycarbonyl-BCP-1-carbaldehydeOhira-Bestmann ReagentK₂CO₃ / MethanolVinyl diazo-BCPMethyl 3-ethynylbicyclo[1.1.1]pentane-1-carboxylate enamine.net

Methodologies for Halogen (Chlorine) Functional Group Incorporation at Bridgehead Positions

The introduction of a chlorine atom at a bridgehead position of the BCP scaffold is a critical step in the synthesis of this compound. Several radical-based methods have been developed for this purpose, primarily involving the ring-opening of [1.1.1]propellane.

Atom-transfer radical addition (ATRA) to [1.1.1]propellane (also known as tricyclo[1.1.1.0¹,³]pentane or TCP) is a highly effective method for the synthesis of 1,3-disubstituted BCPs. rsc.orgrsc.orgrsc.org This approach involves the addition of a radical to the central C1-C3 bond of the highly strained propellane, which relieves significant ring strain and results in the formation of a stable BCP bridgehead radical. rsc.orgacs.org This intermediate then propagates the radical chain by abstracting a halogen atom from the starting halide.

For the incorporation of chlorine, a suitable chloroalkane is used as the radical precursor. The reaction is typically initiated by a radical initiator, such as triethylborane (B153662) (Et₃B) with exposure to air (O₂). rsc.orgrsc.org This method proceeds under exceptionally mild conditions and demonstrates broad substrate scope and functional group tolerance. rsc.orgresearchgate.net The use of chloroiodomethane (B1360106) or other C1 sources containing both chlorine and a more labile halogen (like iodine) can be strategic for introducing the chlorine at one bridgehead while installing a handle for further functionalization at the other.

To overcome some limitations of chemically initiated ATRA, such as the incompatibility with certain functional groups, photocatalyzed strategies have been developed. nih.govacs.org Photoredox catalysis provides a mild and efficient way to generate the necessary radicals from organic halides under visible-light irradiation. acs.orgresearchgate.net

In this process, a photocatalyst, such as fac-[Ir(ppy)₃], absorbs light and enters an excited state. This excited catalyst can then engage in a single-electron transfer (SET) with an alkyl halide, generating a carbon-centered radical. nih.govthieme-connect.com This radical adds to [1.1.1]propellane to form the BCP bridgehead radical, which then abstracts a halogen to complete the catalytic cycle. acs.org This photoredox-catalyzed ATRA has proven successful for the addition of a wide variety of alkyl, aryl, and heteroaryl halides to propellane, showcasing excellent functional group tolerance and providing access to complex BCP structures. nih.govacs.org This method is particularly valuable for late-stage functionalization in drug discovery. acs.org

An alternative to propellane ring-opening is the functionalization of a pre-existing BCP scaffold. Decarboxylative halogenation, most notably the Hunsdiecker reaction and its modifications, allows for the conversion of a bridgehead carboxylic acid to a halide. wikipedia.orgadichemistry.com The classic Hunsdiecker reaction involves treating the silver salt of a carboxylic acid with a halogen, such as bromine, to produce an organic halide with one less carbon atom. wikipedia.org

The reaction is believed to proceed through a radical mechanism. wikipedia.orgalfa-chemistry.com Variations of this reaction have been developed to improve its scope and practicality. For instance, the Cristol-Firth modification uses mercuric oxide and the halogen, which can be more convenient than preparing the silver salt. adichemistry.comnih.gov This method has been successfully applied to BCP systems, such as in the conversion of Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid to the corresponding dibromide, which was a key step in the synthesis of [1.1.1]propellane. adichemistry.com More recently, photo-Hunsdiecker reactions have been developed that generate iodo-BCPs under metal-free conditions at room temperature. chemrxiv.org While less common for chlorination, these decarboxylative strategies represent a viable synthetic route for installing a halogen at the bridgehead position.

Chemo-, Regio-, and Stereoselective Synthesis of this compound and Related Structures

The synthesis of asymmetrically disubstituted BCPs like this compound demands high levels of selectivity.

Regioselectivity: The methodologies based on the ring-opening of [1.1.1]propellane are inherently regioselective for the C1 and C3 bridgehead positions. The addition of a radical occurs exclusively at one bridgehead, generating the new BCP radical at the opposing bridgehead. rsc.org This provides a direct and reliable way to install two different substituents at the 1 and 3 positions. For methods involving pre-functionalized BCPs, such as Sonogashira coupling or decarboxylative halogenation, the regioselectivity is controlled by the starting material, as the reactions occur at the existing functional group on the bridgehead.

Chemoselectivity: Achieving chemoselectivity is critical when multiple reactive sites are present. For example, in a Sonogashira coupling of a halo-BCP with a terminal alkyne, the catalyst must selectively activate the carbon-halogen bond without reacting with other functional groups on the molecule. The differing reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl) can be exploited to achieve selective couplings. wikipedia.org Similarly, when using the Ohira-Bestmann reagent to form an alkyne from an aldehyde, the mild basic conditions (K₂CO₃) prevent side reactions with other sensitive groups that might not be stable to stronger bases. organic-chemistry.org Photocatalyzed ATRA reactions are noted for their high functional group tolerance, allowing for the synthesis of complex BCPs where chemoselectivity is paramount. nih.govacs.orgchemrxiv.org

Stereoselectivity: While this compound itself is achiral, the synthesis of related BCP structures often involves the creation of stereocenters, particularly at positions adjacent to the BCP core. researchgate.net Developing stereoselective methods to access these α-chiral BCPs is an active area of research. nsf.govrsc.org For instance, strategies using chiral auxiliaries, such as chiral oxazolidinones, have been employed to direct the diastereoselective functionalization of enolates derived from BCP-containing substrates. rsc.org Furthermore, enantioselective C-H functionalization and asymmetric radical additions to [1.1.1]propellane are emerging as powerful tools for the direct synthesis of enantioenriched chiral BCPs. nsf.govnih.gov These advanced methods allow for precise control over the three-dimensional architecture of complex molecules containing the BCP scaffold.

Scalability and Process Chemistry Considerations in BCP Synthesis

The transition of bicyclo[1.1.1]pentane (BCP) derivatives from academic curiosities to vital components in medicinal chemistry has necessitated the development of robust and scalable synthetic routes. The inherent strain and reactivity of the BCP core, particularly its precursor [1.1.1]propellane, present significant challenges for large-scale production. Process chemistry considerations, therefore, focus on ensuring safety, efficiency, reproducibility, and economic viability.

A primary obstacle in scaling BCP synthesis is the management of [1.1.1]propellane. This highly strained molecule is a volatile and reactive gas prone to polymerization, making its storage and transport difficult on a large scale. nih.gov Early synthetic methods often involved its generation and use in situ, which, while effective at the lab scale, introduces complexities for industrial production. To address these issues, process chemists have focused on two main strategies: developing stable, scalable precursors and employing continuous flow technology.

A landmark achievement in scalable BCP synthesis has been the development of a kilogram-scale synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a stable, crystalline solid that serves as a versatile starting material for a wide array of BCP derivatives. acs.orgsemanticscholar.org This process begins with the photochemical reaction of a [1.1.1]propellane solution with diacetyl in a continuous flow reactor. acs.orgsemanticscholar.org The use of flow chemistry is critical, as it allows for precise control over reaction parameters such as irradiation time, temperature, and reactant concentration, thereby ensuring consistent product quality and minimizing the accumulation of hazardous intermediates. ucd.ie This photochemical step can produce approximately 1 kg of the resulting diketone, 1,1'-(bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one), within a day. acs.orgnih.gov This intermediate is then converted to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid on a 500 g scale via a haloform reaction in a batch process. acs.org

Table 1: Parameters for Scalable Photochemical Synthesis of 1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one)

Parameter Value
Reactants [1.1.1]Propellane, Diacetyl
Reactor Type Photochemical Flow Reactor
Wavelength 365 nm
Throughput ~1 kg per 6 hours
Yield 94%

Data sourced from The Journal of Organic Chemistry. acs.orgsemanticscholar.org

While a direct, scalable synthesis of this compound has not been extensively detailed, a plausible route can be constructed from scalable precursors, taking into account key process chemistry considerations for the required functionalization steps. Starting from a mono-protected derivative of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, one carboxylic acid function can be converted to a halide. For instance, the synthesis of 1-iodo-3-methylbicyclo[1.1.1]pentane has been demonstrated on a multi-gram scale, providing a template for such transformations. core.ac.uk

The introduction of the ethynyl group would likely be achieved via a Sonogashira coupling reaction, a widely used and scalable method for forming carbon-carbon bonds between sp- and sp²-hybridized carbons. acs.org

Table 2: Process Chemistry Considerations for Key Transformations

Transformation Key Considerations for Scalability
[1.1.1]Propellane Generation In-situ or on-demand generation in flow reactors to avoid storage and transport of the volatile compound. ucd.ie Cryogenic conditions may be required.
Photochemical Reactions Use of flow reactors for efficient light penetration, temperature control, and safety. LED light sources are preferred over mercury lamps for energy efficiency and operational safety. acs.org
Halogenation Selection of safe and cost-effective halogenating agents. Control of reaction stoichiometry and temperature to prevent side reactions.

| Sonogashira Coupling | Catalyst selection and loading to minimize cost and residual metal contamination. Management of solvent and base usage and recycling. Product purification to remove catalyst and byproducts. |

The final step would involve the conversion of the remaining protected functional group (e.g., an ester) at the C3 position to the desired chloro substituent. Each of these steps requires careful optimization of reaction conditions, purification methods, and waste management to ensure a viable industrial process. The use of continuous flow reactors for steps beyond the initial BCP core formation, such as the photochemical installation of halides or subsequent cross-coupling reactions, is also an area of active research to further enhance the safety and efficiency of synthesizing complex BCP derivatives. researchgate.netrsc.org

Reactivity and Mechanistic Characterization of 1 Chloro 3 Ethynylbicyclo 1.1.1 Pentane and Bcp Scaffolds

Chemical Transformations Involving the Ethynyl (B1212043) Moiety

The ethynyl group attached to the BCP scaffold serves as a versatile handle for a variety of chemical modifications, including oxidation, reduction, cycloadditions, and metal-catalyzed coupling reactions. These transformations are crucial for the construction of more complex molecular architectures and for the incorporation of the BCP unit into larger systems.

The oxidation of the terminal alkyne in ethynyl-substituted BCP derivatives can lead to the formation of valuable carboxylic acids. One documented method for such a transformation is ozonolysis. For instance, the ozonolysis of a BCP-alcohol derivative has been shown to produce the corresponding ketone, which can then be further manipulated. However, it is noted that the yield of this ozonolysis reaction can be low, which may limit its utility as a general synthetic route to 2-substituted BCP derivatives. nih.gov The thermal instability of the resulting bicyclo[1.1.1]pentan-2-one, which can undergo cycloreversion at elevated temperatures, presents an additional challenge. nih.gov

Another common method for the oxidation of terminal alkynes to carboxylic acids involves the use of strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). While specific examples for 1-ethynylbicyclo[1.1.1]pentane are not extensively detailed in the reviewed literature, the general mechanism for this reaction on other substrates suggests that it proceeds through a series of steps involving the formation of a diol, followed by cleavage of the carbon-carbon triple bond to yield the carboxylic acid. masterorganicchemistry.comyoutube.com The reactivity of the BCP core to these harsh oxidative conditions would need to be considered.

Table 1: Examples of Oxidation Reactions of BCP Derivatives

BCP SubstrateReagents and ConditionsProductYieldReference
Bicyclo[1.1.1]pentan-2-ol derivativeOzonolysis, then NaBH₄ reductionBicyclo[1.1.1]pentan-2-ol23% nih.gov

The ethynyl group of 1-ethynylbicyclo[1.1.1]pentane can be selectively reduced to either a vinyl or an ethyl group, providing access to a wider range of BCP derivatives. Catalytic hydrogenation is a primary method for such reductions. The use of a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline), allows for the partial reduction of the alkyne to a cis-alkene. researchgate.netpressbooks.pubmasterorganicchemistry.comlibretexts.org This is achieved through the syn-addition of hydrogen to the alkyne, where both hydrogen atoms add to the same face of the triple bond. pressbooks.pub For a complete reduction to the corresponding ethyl-substituted BCP, a more active catalyst like palladium on carbon (Pd/C) with an excess of hydrogen gas would be employed. pressbooks.publibretexts.org

Alternatively, dissolving metal reductions, such as with sodium in liquid ammonia, can be used to achieve the partial reduction of alkynes to trans-alkenes. masterorganicchemistry.comdoubtnut.comdoubtnut.com This reaction proceeds through a radical anion intermediate, and the stereochemical outcome is controlled by the thermodynamic stability of the trans-vinylic radical intermediate. masterorganicchemistry.com

Table 2: Common Reagents for Alkyne Reduction

Reagent(s)Product StereochemistryNotesReference
H₂, Lindlar's catalystcis-alkenePartial reduction researchgate.netpressbooks.pubmasterorganicchemistry.comlibretexts.org
Na, liquid NH₃trans-alkenePartial reduction masterorganicchemistry.comdoubtnut.comdoubtnut.com
H₂, Pd/C (or Pt, Ni)AlkaneComplete reduction pressbooks.publibretexts.org

The terminal alkyne of 1-ethynylbicyclo[1.1.1]pentane is an excellent substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govresearchgate.net This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. BCP-derived azides and terminal alkynes are valuable building blocks for medicinal, combinatorial, and bioconjugate chemistry. libretexts.orgnih.govresearchgate.net

The synthesis of these BCP building blocks often starts from the corresponding carboxylic acids. libretexts.orgnih.govresearchgate.net For example, 1-azidobicyclo[1.1.1]pentanes can be prepared via a copper-catalyzed diazo transfer reaction, while bicyclo[1.1.1]pentyl-substituted alkynes can be synthesized using the Seyferth-Gilbert homologation. libretexts.orgnih.govresearchgate.net The CuAAC reaction itself is typically carried out under mild conditions and is tolerant of a wide range of functional groups. doubtnut.comorganic-chemistry.org The mechanism of the copper-catalyzed reaction is believed to involve the formation of a copper acetylide, which then reacts with the azide. organic-chemistry.orgwikipedia.org In contrast, the thermal Huisgen 1,3-dipolar cycloaddition often requires elevated temperatures and can lead to a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgwikipedia.orgwiley-vch.de Ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) have also been developed to selectively yield the 1,5-disubstituted triazole isomer. organic-chemistry.orgwikipedia.orgwiley-vch.de

Metal-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, are powerful tools for extending the molecular architecture of 1-ethynylbicyclo[1.1.1]pentane derivatives. The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. gold-chemistry.orgwikipedia.orgbeilstein-journals.orgorganic-chemistry.orgadelaide.edu.au This reaction allows for the direct formation of a carbon-carbon bond between the BCP scaffold and various aromatic or vinylic systems.

In the context of 1-chloro-3-ethynylbicyclo[1.1.1]pentane, the ethynyl group can readily participate in Sonogashira couplings. Furthermore, the chloro group can be converted to an iodo group, which is a more reactive coupling partner in these reactions. For instance, 1-azido-3-iodobicyclo[1.1.1]pentane has been used in integrated cycloaddition-Sonogashira coupling reactions to create multiply substituted BCP triazoles. nih.govresearchgate.net The Sonogashira reaction is known for its mild reaction conditions and tolerance of various functional groups, making it a valuable tool in the synthesis of complex molecules containing the BCP motif. wikipedia.orgbeilstein-journals.org

Table 3: Key Features of Sonogashira Coupling

ComponentDescriptionReference
CatalystTypically a palladium(0) complex, often with phosphine (B1218219) ligands. gold-chemistry.orgwikipedia.orgbeilstein-journals.org
Co-catalystUsually a copper(I) salt, such as CuI. gold-chemistry.orgwikipedia.orgbeilstein-journals.org
BaseAn amine base, such as triethylamine (B128534) or diisopropylamine (B44863), is commonly used. organic-chemistry.org
SubstratesTerminal alkynes and aryl/vinyl halides or triflates. wikipedia.orgbeilstein-journals.org

Chemical Transformations Involving the Halogen (Chlorine) Moiety

The bridgehead chlorine atom in this compound, while generally less reactive than the corresponding iodide, can still undergo nucleophilic substitution reactions, providing another avenue for functionalization of the BCP core.

Bridgehead halides on the BCP scaffold exhibit notable kinetic stability towards nucleophilic substitution. wikipedia.org This is attributed to the high strain energy of the bicyclo[1.1.1]pentyl cation intermediate that would be formed in an Sₙ1-type mechanism. The geometry of the BCP cage also hinders backside attack, making an Sₙ2 pathway unfavorable. Despite this inherent stability, nucleophilic substitution reactions can be induced under certain conditions.

Studies on the solvolysis of 1-chlorobicyclo[1.1.1]pentane have provided insights into the reactivity of this system. organic-chemistry.orgacs.org While the reaction is slow, it does proceed, suggesting the formation of a carbocationic intermediate. More recent work on 1,3-diiodobicyclo[1.1.1]pentane has shown that it can undergo nucleophilic substitution with various nitrogen-containing heterocycles like pyridines, quinolines, and pyrazoles. gold-chemistry.orgnih.gov The proposed mechanism involves the formation of a cation complex that is stabilized by a second nucleophile, facilitating the substitution. gold-chemistry.orgnih.gov While the chloro derivative is expected to be less reactive than the iodo analogue, these findings suggest that similar transformations may be possible with this compound, likely requiring more forcing conditions.

Reductive Dehalogenation Strategies

Reductive dehalogenation of halogenated BCPs is a critical transformation for accessing parent BCP scaffolds, which are often the desired bioisosteres in medicinal chemistry. rsc.org Triethylborane-promoted dehalogenation has been successfully employed for the conversion of 1-halo-3-substituted BCPs to their corresponding parent compounds. rsc.org This method offers a mild alternative to traditional radical dehalogenation reagents like tin hydrides or silanes. acs.org

A study on bridge-chlorinated bicyclo[1.1.1]pentane-1,3-dicarboxylic acids revealed that the electrochemical cleavage of C–Cl bonds is a viable reductive pathway. researchgate.net Additionally, a two-fold dehalogenation of dibromo-BCPs has been developed to produce carboxylic acid and amine building blocks. chemrxiv.org Selective monoreduction of a dibromo-BCP has also been achieved, providing access to monobromo BCPs that can be used for further functionalization. chemrxiv.org In a specific example, the mild reduction of the C–I bond in a BCP derivative of penicillin G was accomplished to yield the corresponding BCP analogue. acs.org Palladium-catalyzed dehalogenation of alkyl or aryl halides using triethylsilane has also been reported as a high-yielding method under mild conditions. researchgate.net

Table 1: Reductive Dehalogenation Strategies for BCP Halides
Reagent/MethodSubstrateProductKey FeaturesReference
Triethylborane (B153662)1-Halo-3-substituted BCPsParent phenyl/tert-butyl surrogatesMild, radical-based dehalogenation rsc.org
Electrochemical CleavageBridge-chlorinated BCP-1,3-dicarboxylic acidsDechlorinated productsConcerted C–Cl bond cleavage researchgate.net
Two-fold DehalogenationDibromo-BCPsBCP carboxylic acids and aminesAccess to functionalized building blocks chemrxiv.org
Mild ReductionIodo-BCP derivative of penicillin GBCP penicillin G analogueDemonstrates functional group tolerance acs.org
Triethylsilane/Pd catalystAlkyl or aryl halidesDehalogenated alkanes or arenesHigh yields under mild conditions researchgate.net

Cross-Coupling Reactivity at Halogenated Bridgehead Positions

Halogenated BCPs, such as this compound, are valuable precursors for a variety of cross-coupling reactions, enabling the formation of C-C bonds at the bridgehead positions. researchgate.netrsc.org These reactions are crucial for synthesizing 1,3-disubstituted BCPs, which are widely used as para-phenyl ring replacements in medicinal chemistry. researchgate.netprinceton.edu

Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a key method for functionalizing BCPs. wikipedia.org For instance, the Sonogashira coupling of 1-ethynyl-4-iodocubane with iodobenzene (B50100) proceeds readily. thieme-connect.com A one-pot cycloaddition-Sonogashira coupling of 1-azido-3-iodobicyclo[1.1.1]pentane with terminal alkynes has been developed to synthesize 5-alkynylated 1,4,5-trisubstituted triazoles. chemrxiv.orgresearchgate.net This reaction highlights the utility of iodo-BCPs in complex molecule synthesis.

Suzuki-type cross-coupling reactions have also been applied to BCP systems. Nickel-catalyzed Suzuki coupling of 1-iodoadamantane (B1585816) with arylboron reagents has been reported. thieme-connect.com While some Suzuki couplings with gem-diboromethyl substituted BCP derivatives have been successful, reactions with certain five-membered heterocyclic aryl bromides were not. researchgate.net

Other transition metal-catalyzed cross-coupling reactions have also proven effective. Iron-catalyzed Kumada cross-coupling of iodo-BCPs with Grignard reagents provides a direct route to 1,3-C-disubstituted BCPs. morressier.com Nickel-catalyzed decarboxylative cross-coupling of BCP redox-active esters with (hetero)aryl bromides has been achieved through photoactive electron donor-acceptor complex activation. nih.gov This method avoids the need for pre-formed organometallic reagents. nih.gov Furthermore, both palladium- and nickel-catalyzed cross-coupling reactions with aryl and heteroaryl halides have been used to install various functional groups on the BCP core. nih.gov

Table 2: Cross-Coupling Reactions at Halogenated BCP Bridgeheads
Reaction TypeCatalyst/ReagentsBCP SubstrateCoupling PartnerProductReference
Sonogashira CouplingPd(PPh₃)₂Cl₂/CuI1-Azido-3-iodo-BCPTerminal Alkynes5-Alkynylated 1,4,5-trisubstituted triazoles chemrxiv.orgresearchgate.net
Suzuki-type CouplingNi catalyst1-Iodoadamantane (adamantane as a rigid scaffold example)Arylboron reagents1-Aryladamantanes thieme-connect.com
Kumada CouplingIron catalystIodo-BCPsGrignard reagents1,3-C-disubstituted BCPs morressier.com
Decarboxylative CouplingNi catalyst/PhotocatalystBCP redox-active esters(Hetero)aryl bromidesFunctionalized BCPs nih.gov

Intrinsic Reactivity of the Bicyclo[1.1.1]pentane Core

The significant ring strain of the BCP core, approximately 66.6 kcal mol⁻¹, is a defining feature of its reactivity. nih.gov Despite this high strain energy, BCPs are generally kinetically stable. acs.orgnih.gov

Strain-Release Reactivity and Associated Transformations

The reactivity of the BCP scaffold is often dominated by strain-release reactions, particularly through the opening of [1.1.1]propellane, a common precursor to BCPs. The central bond between the two bridgehead carbons in [1.1.1]propellane is exceptionally reactive, allowing for the construction of the BCP framework. thieme-connect.de These strain-release additions can proceed through anionic, radical, or cationic pathways, with anionic and radical additions being the most common for generating BCP products. acs.orgnih.gov

Organometallic reagents, including organolithium, magnesium, zinc, and boron compounds, have been shown to effectively open the [1.1.1]propellane ring under mild conditions, leading to highly functionalized 1,3-disubstituted BCP derivatives. thieme-connect.de A notable example is the addition of "turbo-amides" to [1.1.1]propellane, which solved a long-standing challenge in the synthesis of monosubstituted bicyclo[1.1.1]pentylamines.

While the BCP core itself is generally resistant to ring-opening, some transformations can leverage its inherent strain. For instance, a photochemical formal [4+2] reaction of BCP imines can lead to ring expansion, forming bicyclo[3.1.1]heptanes. acs.org This transformation proceeds through a diradical intermediate that undergoes fragmentation of the BCP core. acs.org

Carbon-Hydrogen (C-H) Functionalization Strategies

Direct C-H functionalization of the BCP core represents an efficient strategy for introducing molecular complexity without pre-functionalization. nsf.govspringernature.com This approach has been particularly successful in accessing chiral substituted BCPs. nsf.gov

Enantioselective intermolecular sp³ C-H insertion reactions, catalyzed by chiral dirhodium complexes, have been employed to forge new C-C bonds at the tertiary C-H bond of the BCP scaffold. nsf.govresearchgate.net This method has demonstrated high selectivity for the tertiary position over the secondary C-H bonds, without causing fragmentation of the BCP framework. springernature.com Computational studies have provided insight into the origins of this selectivity. springernature.com

Palladium-mediated directed C(2)-H functionalization of BCPs has also been investigated. nih.gov While initial attempts were unsuccessful, a combination of experimental and computational studies revealed that the choice of directing group and supporting ligand is crucial for successful cyclometalation and subsequent functionalization. nih.govresearchgate.net This approach has been used to access derivatives of pharmaceutically relevant compounds. nih.gov

Radical Reaction Pathways and Their Influence on Functionalization

Radical reactions are a cornerstone of BCP chemistry, largely due to the high reactivity of [1.1.1]propellane towards radical species. acs.orgnih.gov The addition of radicals to [1.1.1]propellane is a highly efficient method for producing mono- or disubstituted BCPs. acs.orgnih.gov This has led to the development of numerous strategies for generating a wide variety of carbon- and heteroatom-centered radicals that readily react with propellane. nih.gov

Atom transfer radical addition (ATRA) reactions are particularly useful for synthesizing BCP halides, which serve as versatile handles for further diversification. nih.gov Triethylborane-initiated ATRA of alkyl halides to [1.1.1]propellane (referred to as tricyclo[1.1.1.01,3]pentane in some literature) proceeds under mild conditions with broad functional group tolerance. rsc.orgrsc.org Visible light-mediated photoredox catalysis has also been employed to facilitate ATRA reactions, often providing superior yields and functional group compatibility compared to triethylborane initiation. acs.org

Radical-type cross-coupling reactions involving BCPs have enabled the formation of multiple types of chemical bonds, including C-C, C-N, C-B, C-S, and C-Si, through various catalytic systems. nih.gov For example, radicals derived from diazo esters can add to [1.1.1]propellane to form BCP radicals, which can then participate in cross-coupling reactions to form disubstituted BCP ketones. rsc.org Similarly, radicals from carboxylic acids and organohalides can add to [1.1.1]propellane to generate BCP radicals that can be trapped with borane (B79455) reagents to form BCP boronates. nih.gov

Transition Metal-Mediated Transformations of the BCP Core

Transition metals play a pivotal role in the functionalization of BCPs, both in cross-coupling reactions (as discussed in section 3.2.3) and in other transformations of the BCP core. rsc.org

Nickel-catalyzed reactions have been particularly prominent. For instance, nickel catalysis enables the use of [1.1.1]propellane as a carbene precursor in the cyclopropanation of alkenes. bris.ac.uk Nickel-catalyzed decarboxylative cross-coupling of BCP redox-active esters with (hetero)aryl halides provides a route to functionalized BCPs via the generation of BCP radicals. nih.gov

Copper-mediated reactions have also been developed. A photoredox/copper co-catalyzed three-component reaction has been reported, where an alkyl radical adds to [1.1.1]propellane, and the resulting BCP radical is trapped by a copper catalyst, leading to complex BCP products. princeton.edu

Detailed Mechanistic Investigations of Key Reactions

The unique structural and electronic properties of the bicyclo[1.1.1]pentane (BCP) scaffold dictate its reactivity, which has been the subject of extensive mechanistic investigation. The high degree of strain (approximately 65-68 kcal/mol) and the inverted tetrahedral geometry at the bridgehead carbons lead to unusual bonding arrangements and reactivity patterns. nih.gov Mechanistic studies, combining computational modeling and experimental evidence, have been crucial in understanding and predicting the outcomes of reactions involving BCP derivatives, including this compound.

Key reactions of BCP scaffolds often proceed through radical or ionic pathways, with the stability of intermediates playing a critical role. nih.gov The s-character of the exocyclic orbitals at the bridgehead positions is significantly higher than in typical sp³-hybridized carbons, influencing the stability of radicals and cations at these positions. nih.gov

Radical Pathways in BCP Functionalization

Radical reactions are a cornerstone of BCP chemistry, largely due to the favorable formation of bridgehead BCP radicals. researchgate.net The addition of radicals to [1.1.1]propellane, a common precursor to BCPs, is a key step in many synthetic routes. Computational studies have shown that the kinetic barrier for the addition of an alkyl radical to [1.1.1]propellane is relatively low (11-13 kcal/mol), facilitating the formation of the BCP cage. nih.gov

Mechanistic investigations into these radical processes often employ techniques such as radical clock experiments and radical trapping. For instance, the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a radical scavenger has been shown to completely suppress certain photocatalytic multicomponent reactions, confirming the involvement of radical intermediates. hznu.edu.cn

Density Functional Theory (DFT) calculations have provided significant insights into the energetics of these radical pathways. For example, the radical addition of an alkyl radical to [1.1.1]propellane to form a BCP-radical intermediate is an exergonic process. hznu.edu.cn

Table 1: Calculated Energetics for Radical Addition to [1.1.1]propellane

Step Reaction Energy Barrier (kcal/mol) ΔG (kcal/mol)
1 Alkyl radical + [1.1.1]propellane 11.8 -9.8
2 BCP-radical + Cation radical 21.7 -

Data sourced from DFT calculations at the M06-2X/def2-TZVP level. hznu.edu.cn

Ionic Pathways and Cationic Intermediates

While radical pathways are common, ionic mechanisms also play a significant role in the reactivity of BCP scaffolds. Protonation of [1.1.1]propellane can lead to the formation of an unstable BCP cation, which can then undergo rearrangement or capture by a nucleophile. nih.gov

Computational studies have been employed to understand the stability and reactivity of BCP cations. The development of a positive charge at a bridgehead position is a key feature of certain C-H functionalization reactions. In concerted asynchronous transition states, the ability of the BCP framework to sustain a developing positive charge at the tertiary site dictates the selectivity of the reaction. springernature.com

Mechanistic Studies of Specific Reaction Types

C-H Functionalization: The direct functionalization of C-H bonds on the BCP core is a challenging but important transformation. Mechanistic studies have revealed that selectivity between the bridge and bridgehead C-H bonds can be achieved. For instance, dirhodium tetracarboxylate catalysts have been shown to selectively functionalize the tertiary C-H bond at the bridgehead position over the secondary C-H bonds at the bridge positions. springernature.com Computational studies suggest this selectivity arises from the greater ability of the tertiary position to stabilize the developing positive charge in the transition state. springernature.com

Multicomponent Reactions: One-pot, multicomponent reactions are efficient methods for constructing complex BCP derivatives. Mechanistic investigations of these reactions often reveal a radical relay mechanism. hznu.edu.cn For example, in photocatalytic Minisci-type multicomponent reactions, the process is often initiated by a consecutive photoinduced electron transfer (ConPET) process. hznu.edu.cn Control experiments, such as running the reaction in the dark or in the absence of a photocatalyst, are crucial for confirming the proposed mechanism. hznu.edu.cn

Ring-Opening Reactions: The high strain energy of the BCP core can be harnessed in ring-opening reactions. For instance, [1.1.1]propellane can act as a carbene precursor in acs.orgupenn.edu-sigmatropic rearrangements. chemrxiv.org DFT calculations have suggested that these reactions can proceed through a five-membered envelope transition state. chemrxiv.org

The reactivity of this compound would be governed by these general mechanistic principles. The electron-withdrawing nature of the chloro and ethynyl substituents would influence the stability of any radical or ionic intermediates formed at the bridgehead positions. For instance, the chloro group's inductive effect could destabilize a bridgehead cation, while the ethynyl group's sp-hybridized carbon could influence the geometry and energy of radical intermediates.

Theoretical and Computational Chemistry Analyses of Bicyclo 1.1.1 Pentanes

Electronic Structure and Bonding Characterization of BCPs

The bicyclo[1.1.1]pentane (BCP) framework is characterized by a unique and highly strained electronic structure. The bonding within the cage is determined by the geometric constraints of the fused cyclobutane (B1203170) rings. The bridgehead carbons (C1 and C3) exhibit inverted tetrahedral geometry, leading to significant p-character in the exocyclic bonds and a high degree of s-character in the internal C1-C3 bond. This rehybridization influences the electronic properties of substituents attached at these positions.

In 1-Chloro-3-ethynylbicyclo[1.1.1]pentane, the substituents at the bridgehead positions significantly modulate the electronic landscape of the BCP core.

Inductive Effects : The highly electronegative chlorine atom at C1 acts as an electron-withdrawing group through the sigma bond (inductive effect), polarizing the C1-Cl bond and drawing electron density away from the BCP cage. libretexts.orgyoutube.com

Pi-System Effects : The ethynyl (B1212043) group at C3, with its sp-hybridized carbons and pi-bonds, can participate in electronic interactions. Its electron-withdrawing nature further influences the electron density distribution across the molecule.

Computational methods, such as Density Functional Theory (DFT), are used to visualize these effects through calculations of molecular orbitals and electrostatic potential maps. These analyses reveal regions of electron deficiency and surplus, which are critical for predicting intermolecular interactions and reactivity. For instance, the strain in the BCP cage can induce a region of negative electrostatic potential on the bridgehead carbon atom, affecting its ability to interact with electrophiles. researchgate.net

Table 1: Representative Bond Parameters in Substituted Bicyclo[1.1.1]pentanes

Parameter Description Typical Value
C1–C3 Bond Length The distance between the two bridgehead carbons. ~1.84 - 1.89 Å
C-C (Bridge) Bond Length The length of the bonds forming the sides of the cage. ~1.54 Å
C1–X Bond Length (X=substituent) Length of the bond from a bridgehead carbon to a substituent. Varies with substituent
∠C-C1-C The angle between the bridge carbons at the bridgehead. ~74°

Note: Values are generalized from computational studies on various BCP derivatives. Specific values for this compound would require dedicated calculations.

Quantification and Impact of Strain Energy on Reactivity

The BCP core possesses a significant amount of ring strain energy, computationally estimated to be around 65–68 kcal/mol for the parent hydrocarbon. researchgate.netacs.org This high strain is a consequence of severe angle distortion from the ideal tetrahedral (109.5°) and trigonal planar (120°) geometries, as well as torsional strain from eclipsed conformations along the ethano bridges. researchgate.net

This stored potential energy is a primary driver of the reactivity of BCP derivatives. researchgate.net While the BCP cage is generally kinetically stable, the strain can be released in certain chemical transformations, providing a thermodynamic driving force. acs.org For example, reactions originating from the highly strained precursor, [1.1.1]propellane, readily cleave the central C1-C3 bond to form 1,3-disubstituted BCPs, releasing a portion of the strain energy. rsc.org

Computational Prediction and Validation of Reaction Mechanisms (e.g., Radical Intermediates)

Computational chemistry is a powerful tool for elucidating the mechanisms of reactions involving BCPs, which often proceed through short-lived, high-energy intermediates that are difficult to detect experimentally. grnjournal.usrsc.org A common route to functionalized BCPs involves the addition of radicals to [1.1.1]propellane. rsc.orgfrontiersin.org

Theoretical models can map the entire potential energy surface of a reaction, identifying transition states and intermediates. For instance, in the formation of BCPs, computational analysis supports the involvement of triplet carbene intermediates or diradical additions into the strained C-C bonds of precursors. acs.orgnih.gov DFT calculations can determine the energetics of these pathways, confirming the favorability of radical mechanisms. acs.org

In the context of this compound, computational methods could be used to:

Model Synthetic Pathways : Predict the most likely reaction pathways for its synthesis, for example, through the sequential radical addition to [1.1.1]propellane.

Analyze Intermediate Stability : Calculate the stability of potential bicyclo[1.1.1]pentyl radical intermediates. Computational analysis has shown the importance of aryl substituents in stabilizing diradical intermediates required for the formation of some BCPs. acs.orgnih.gov

Predict Regioselectivity : In reactions like radical chlorination, computations can explain the high selectivity observed by analyzing the stability of radicals formed at different positions on the BCP cage. researchgate.net

Machine learning approaches are also emerging to predict complex chemical reactions at the mechanistic level, which could be applied to BCP chemistry in the future. nih.gov

Conformational Landscape and Molecular Flexibility Analysis

One of the most defining features of the bicyclo[1.1.1]pentane scaffold is its exceptional rigidity. researchgate.net The fused-ring system locks the bridgehead substituents into a fixed, linear orientation. Unlike flexible linkers, the BCP cage does not have low-energy rotational or bending modes.

Computational conformational analysis confirms this rigidity. Potential energy surface scans, which calculate the energy of the molecule as its geometry is systematically changed, show very high energy barriers for any deformation of the cage structure. This inherent stiffness is a key reason why BCPs are widely used in medicinal chemistry and materials science as rigid spacers or bioisosteres for groups like para-substituted benzene (B151609) rings. acs.orgnih.gov

For this compound, the chloro and ethynyl groups are held at a fixed distance and orientation relative to each other by the rigid BCP core. This lack of conformational flexibility simplifies molecular design and can lead to improved binding affinity in biological systems by reducing the entropic penalty upon binding.

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR Coupling Constants)

Quantum chemical calculations are crucial for the structural elucidation of novel compounds by predicting spectroscopic properties, most notably Nuclear Magnetic Resonance (NMR) parameters. trygvehelgaker.noresearchgate.net Methods like DFT and Hartree-Fock theory can calculate chemical shifts (δ) and spin-spin coupling constants (J) with a high degree of accuracy. researchgate.net

The process typically involves:

Optimizing the molecular geometry of the proposed structure (e.g., this compound) using a suitable level of theory.

Performing NMR calculations on the optimized geometry to predict ¹H and ¹³C chemical shifts and coupling constants.

Comparing the calculated spectrum with the experimental data to confirm or refute the proposed structure. trygvehelgaker.no

This approach is particularly valuable for complex, strained molecules like BCPs, where empirical prediction rules for NMR spectra may be unreliable. The unique electronic environment of the cage carbons and protons leads to characteristic chemical shifts that can be accurately modeled. Discrepancies between calculated and experimental values can often be resolved by considering solvent effects or relativistic corrections in the calculations. researchgate.netmdpi.com

Table 2: Illustrative Example of Calculated vs. Experimental ¹³C NMR Chemical Shifts for a BCP Derivative

Carbon Atom Calculated δ (ppm) Experimental δ (ppm)
C1 (Bridgehead) 35.2 34.8
C3 (Bridgehead) 45.1 44.5
CH₂ (Bridge) 58.5 57.9
Substituent C 129.0 128.7

Note: This is hypothetical data for a generic BCP derivative to illustrate the typical accuracy of quantum chemical calculations. Data is not for this compound.

Advanced Applications in Materials Science and Supramolecular Chemistry

Integration of BCP Scaffolds into Polymer Systems for Enhanced Mechanical and Thermal Properties

Research into precision poly(1,3‐bicyclo[1.1.1]pentane alkylene)s, created via acyclic diene metathesis (ADMET) polymerization, has demonstrated that polymers containing BCP scaffolds exhibit higher thermal stability compared to linear polyethylene (B3416737). researchgate.net The decomposition temperatures for these BCP-containing polymers were found to be in the range of 452-456 °C, significantly higher than structurally similar polyolefins. researchgate.net However, the introduction of a single BCP unit can also act as a "defect" in the polymer chain, which disrupts the crystalline structure of polyethylene and leads to a decrease in its melting temperature. researchgate.net

Conversely, when two BCP units are linked together to form a researchgate.netstaffane moiety within the polymer backbone, a new crystalline morphology emerges, indicating that the density and arrangement of these rigid units can be used to precisely control the solid-state structure of the material. researchgate.net The rigid-rod nature imparted by 1,3-linked BCP rings leads to polymers that are remarkably stable at high temperatures (e.g., 250°–300° C) and possess high melting points. google.com This high thermal stability is attributed to the BCP cage structure. google.com These properties are highly desirable for the development of high-performance polymers.

Table 1: Thermal Properties of BCP-Containing Polymers

Polymer Type Property Influence of BCP Scaffold Finding
Poly(1,3‐bicyclo[1.1.1]pentane alkylene)s Thermal Stability Decomposition temperatures (452-456 °C) are higher than linear polyethylene. researchgate.net
Polyethylene with single BCP units Melting Temperature BCP acts as a defect, distorting PE crystals and lowering the melting point. researchgate.net
Polyethylene with researchgate.netstaffane units Crystalline Morphology The presence of linked BCP units induces the formation of a new crystalline structure. researchgate.net
Poly[1.1.1]propellane Thermal Stability Polymers are stable up to 250-300 °C with high melting points. google.com

Design and Construction of Novel Supramolecular Architectures and Frameworks

In supramolecular chemistry, BCP derivatives serve as "molecular tectons," or building blocks, for the rational design of complex, self-assembling systems. digitellinc.com Their well-defined geometry and ability to direct non-covalent interactions allow for the construction of ordered architectures such as co-crystals and coordination polymers.

The predictable, linear arrangement of substituents at the bridgehead positions makes BCPs ideal for crystal engineering. nih.gov For instance, 1,3-diiodobicyclo[1.1.1]pentane has been co-crystallized with 1,4-diazabicyclo[2.2.2]octane (DABCO) to form one-dimensional halogen-bonded patterns. researchgate.netnih.gov This demonstrates how the BCP scaffold can be used to precisely position functional groups to guide supramolecular assembly. researchgate.net

Furthermore, by functionalizing both the bridgehead (1,3) and bridge (2,4) positions, T-shaped molecular building blocks can be synthesized. acs.org These unique structures, consisting of a rigid rod with a rotating side arm, are promising for the bottom-up construction of complex supramolecular scaffolds and molecular-level devices. acs.org The rigidity of BCPs has also been harnessed in the creation of metal-organic frameworks and molecular rotors. researchgate.net

Utilization of BCPs as Rigid Linkers in Functional Materials

The most prominent application of the BCP scaffold in materials science is its use as a rigid, linear linker to connect functional molecular units. digitellinc.comresearchgate.net Unlike flexible alkyl chains or conjugated aromatic linkers, the BCP unit provides a fixed, non-conjugated separation between components, which is crucial for studying and controlling properties like electron transfer. digitellinc.com

This "rigid-rod" characteristic has been exploited in the construction of a variety of functional materials:

Porphyrin Arrays: BCPs are used to link multiple porphyrin molecules, creating well-defined donor-acceptor dyads for studies in artificial photosynthesis and electron transfer. digitellinc.comresearchgate.net

Molecular Electronics: Oligomers of BCPs, known as [n]staffanes, have been investigated as molecular wires. researchgate.netnih.gov Studies of their single-molecule conductance show that despite being composed of saturated σ-bonds, they are more conductive than analogous alkane chains. nih.gov This enhanced conductivity is attributed to the significant ring strain in the BCP cage, which raises the energy of the HOMO-2 orbital, bringing it closer to the Fermi energy of the electrodes. nih.gov

On-Surface Synthesis: BCP-containing precursor molecules have been used for the on-surface synthesis of polyphenylene wires on gold substrates. This demonstrates the potential for integrating BCP units into custom-designed surface architectures for electronic applications. researchgate.net

The BCP scaffold's ability to act as a superior relay for π/σ conjugation further enhances its utility as a linker in these advanced materials.

Development of BCP-Derived Ligands for Coordination Chemistry and Catalysis

The unique geometry of the BCP core is also being leveraged to develop novel ligands for coordination chemistry and catalysis. By attaching coordinating groups, such as phosphines, to the bridgehead positions of the BCP scaffold, ligands with a rigid, linear bite angle can be created.

A novel synthetic method has been developed to produce both symmetric and unsymmetric diphosphine ligands based on the BCP motif. nih.govresearchgate.net These ligands are considered saturated isosteres of linear 1,4-bis(diphenylphosphino)benzene. nih.gov When coordinated to metal centers, these BCP-based diphosphines enforce a specific geometry. For example, they have been used to generate straight-shaped gold (Au) complexes where the two phosphorus atoms of a single BCP ligand coordinate to two different gold atoms. hokudai.ac.jp This contrasts with flexible diphosphine ligands that typically chelate to a single metal center. hokudai.ac.jp

These BCP-diphosphine ligands have also been used to construct europium (Eu)-based coordination polymers. nih.govresearchgate.net The resulting materials exhibit unique coordination environments and are being explored for applications as luminescent photonic materials. hokudai.ac.jp The development of such rigid ligands opens up possibilities for creating catalysts with well-defined active sites and for synthesizing novel coordination polymers with tailored structures and properties. hokudai.ac.jp

Future Research Directions and Unresolved Challenges in 1 Chloro 3 Ethynylbicyclo 1.1.1 Pentane Chemistry

Advancements in Asymmetric Synthetic Methodologies for Chiral BCPs

The synthesis of BCPs featuring an adjacent stereocenter is a formidable challenge, yet it is highly desirable for exploring three-dimensional chemical space in drug discovery. researchgate.netnih.gov Current methods for accessing enantiomerically enriched α-chiral BCPs often rely on multi-step sequences involving chiral auxiliaries, resolution, or transformations of pre-formed BCPs, which can limit substrate scope. nih.govacs.org

A significant future direction lies in the development of direct, catalytic asymmetric methods for the synthesis of α-chiral BCPs. researchgate.netscilit.com Recent breakthroughs have included the combination of photoredox and organocatalysis to facilitate the direct asymmetric addition of aldehydes to [1.1.1]propellane, the primary precursor for BCPs. researchgate.netnih.gov This dual catalytic approach generates a chiral α-iminyl radical cation that reacts with [1.1.1]propellane to simultaneously form the BCP core and set the adjacent stereocenter with high enantioselectivity. researchgate.netnih.gov Another promising strategy involves the multicomponent asymmetric allylic alkylation of BCP-Grignard reagents, formed in situ from [1.1.1]propellane. nih.govacs.org

Unresolved challenges in this area include broadening the scope of these asymmetric transformations to accommodate a wider variety of functional groups and reaction partners. researchgate.net The development of novel chiral catalysts and catalytic systems that can operate under mild conditions with high efficiency and stereocontrol is paramount. researchgate.net Furthermore, exploring new modes of asymmetric induction, such as transition-metal-free methodologies, will be crucial for creating a more diverse toolkit for the synthesis of complex chiral BCP-containing molecules. nih.govacs.org

Catalytic SystemApproachKey Features
Dual Photoredox/OrganocatalysisDirect asymmetric addition of aldehydes to [1.1.1]propellaneForms BCP and stereocenter simultaneously; high yield and enantioselectivity. researchgate.netnih.gov
Asymmetric NHC-CatalysisMulticomponent coupling of [1.1.1]propellane, Grignard reagent, and allylic phosphateTransition-metal-free; provides α-chiral 1,3-difunctionalized BCPs. nih.govacs.org
Iridium-Catalyzed Allylic SubstitutionMulticomponent reaction involving BCP-zinc complexesAccesses 1,3-difunctionalized chiral BCPs. researchgate.net

Exploration of Bridge-Substituted BCPs and their Unique Reactivity Profiles

While the functionalization of the bridgehead (C1 and C3) positions of BCPs is well-established, the chemistry of the bridge (C2) position remains significantly less explored. acs.orgresearchgate.net Bridge-substituted BCPs offer novel substituent vectors that could serve as bioisosteres for ortho- or meta-substituted arenes, opening up new avenues in drug design. nih.govprinceton.edu However, the synthesis of these compounds is challenging due to the inherent stability of the BCP core and the difficulty of selectively functionalizing the bridge C-H bonds. princeton.eduresearchgate.net

Future research will likely focus on developing general and efficient methods for the construction of bridge-substituted BCPs. nih.govresearchgate.net One promising approach involves the synthesis of substituted [1.1.1]propellane precursors, which can then undergo ring-opening reactions to yield 1,2-disubstituted or 1,2,3-trisubstituted BCPs. soton.ac.ukresearchgate.net Another strategy is the direct C-H functionalization of the BCP bridge, which would provide a more streamlined route to these valuable scaffolds. princeton.eduresearchgate.net Recent advances in this area include radical-mediated C-H abstraction and metallaphotoredox cross-coupling protocols. princeton.edu

A key unresolved challenge is understanding and harnessing the unique reactivity of bridge-substituted BCPs. youtube.com The introduction of a substituent on the bridge can significantly alter the strain and electronic properties of the BCP cage, potentially leading to novel chemical transformations. acs.orgsoton.ac.uk For instance, ring-expansion reactions of bridge-substituted BCPs to form larger bicycloalkanes have been reported, highlighting an unusual mode of reactivity that warrants further investigation. acs.org A deeper exploration of the reactivity profiles of these compounds could lead to the discovery of new synthetic methodologies and applications.

Expanding the Scope of Functional Group Compatibility in BCP Synthesis and Derivatization

Future research must prioritize the development of synthetic methods that proceed under mild conditions and exhibit broad functional group compatibility. nih.govresearchgate.net Radical-based approaches, particularly those initiated by photoredox catalysis or mild reagents like triethylborane (B153662), have shown great promise in this regard. nih.govacs.org These methods allow for the synthesis of BCPs bearing a wide array of functionalities, including esters, amides, and heterocycles, making them suitable for late-stage functionalization. nih.govnih.gov

A significant unresolved challenge is to further expand the range of compatible functional groups to include those that are particularly sensitive, such as aldehydes, unprotected alcohols, and certain nitrogen-containing heterocycles. researchgate.net Developing methodologies that allow for the direct incorporation of such groups into the BCP scaffold without the need for protection would be a major advancement. researchgate.net This would greatly enhance the utility of BCPs as building blocks in medicinal chemistry, enabling the rapid generation of diverse compound libraries for structure-activity relationship studies. nih.gov

Development of Continuous Flow Chemical Processes for Efficient BCP Production

The synthesis of [1.1.1]propellane, the key precursor to most BCPs, is often a bottleneck for large-scale production. Traditional batch processes can be hazardous and difficult to scale, and the resulting [1.1.1]propellane must typically be stored at low temperatures. ucd.iegoogle.com Continuous flow chemistry offers a promising solution to these challenges, enabling safer, more efficient, and scalable production of BCPs. rsc.orgosti.gov

A key area for future research is the development of robust and scalable continuous flow processes for both the synthesis of [1.1.1]propellane and its subsequent derivatization into valuable BCP building blocks. ucd.iersc.org Recent efforts have demonstrated the feasibility of generating [1.1.1]propellane on demand in a flow reactor, with the resulting solution being used directly in subsequent reactions to produce various BCP derivatives. ucd.iersc.org This integrated approach avoids the need for isolation and storage of the unstable propellane intermediate.

Despite this progress, several challenges remain. One is the prevention of reactor clogging, which can be an issue in flow processes that generate solid byproducts. google.com Another is the optimization of reaction conditions, such as temperature, pressure, and residence time, to maximize yield and throughput. researchgate.net The development of automated flow platforms could facilitate this optimization process and enable high-throughput synthesis of BCP libraries. researchgate.net Furthermore, integrating photochemical transformations into flow systems presents a powerful strategy for accessing unique BCP structures that may be difficult to obtain using traditional batch methods. rsc.orgresearchgate.net

Flow Chemistry AdvantageApplication in BCP Synthesis
Enhanced SafetyHandling of unstable intermediates like [1.1.1]propellane in small, controlled volumes. osti.gov
Improved EfficiencyIncreased heat and mass transfer, leading to faster reaction times and higher yields. ucd.ie
ScalabilityStraightforward scale-up from laboratory to production quantities. researchgate.netsoton.ac.uk
Process ControlPrecise control over reaction parameters, leading to more consistent product quality. osti.gov

Integration of 1-Chloro-3-ethynylbicyclo[1.1.1]pentane into Advanced Chemical Systems for Novel Functions

The unique structural features of this compound—a rigid, linear scaffold with orthogonal functional groups—make it an attractive candidate for incorporation into advanced chemical systems. The ethynyl (B1212043) group provides a versatile handle for click chemistry and other coupling reactions, while the chloro group can be used for further functionalization or to tune the electronic properties of the molecule.

Future research should explore the integration of this and related BCPs into functional materials, such as polymers, metal-organic frameworks (MOFs), and supramolecular assemblies. The rigid BCP core can act as a molecular rod, providing structural integrity and controlling the spacing between functional units. researchgate.net This could lead to the development of new materials with tailored optical, electronic, or mechanical properties.

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